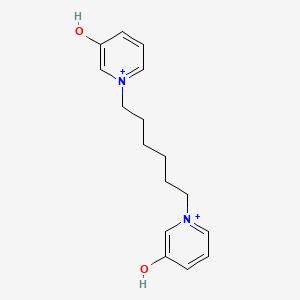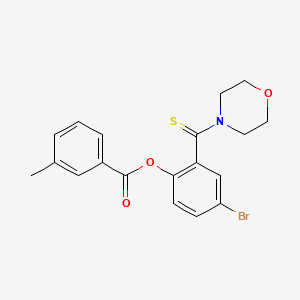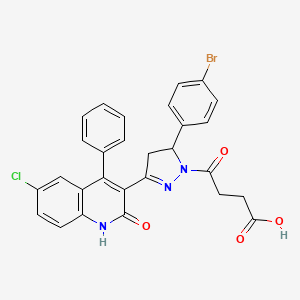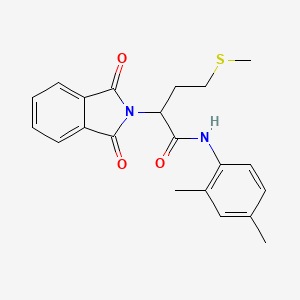
1,1'-Hexane-1,6-diylbis(3-hydroxypyridinium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-1-[6-(3-HYDROXYPYRIDIN-1-IUM-1-YL)HEXYL]PYRIDIN-1-IUM is a complex organic compound belonging to the class of hydroxypyridinium salts. This compound is characterized by the presence of two pyridinium rings connected by a hexyl chain, each bearing a hydroxyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-[6-(3-HYDROXYPYRIDIN-1-IUM-1-YL)HEXYL]PYRIDIN-1-IUM typically involves the following steps:
Formation of Pyridinium Salts: The initial step involves the formation of pyridinium salts through the reaction of pyridine with an alkyl halide under basic conditions.
Coupling Reaction: The final step involves the coupling of two hydroxypyridinium units via a hexyl chain. This is typically achieved through nucleophilic substitution reactions, where the hexyl chain is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and monitoring reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-1-[6-(3-HYDROXYPYRIDIN-1-IUM-1-YL)HEXYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridinium rings can be reduced to form pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and pyridinium sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Pyridine derivatives.
Substitution Products: Alkylated or aminated derivatives.
Scientific Research Applications
3-HYDROXY-1-[6-(3-HYDROXYPYRIDIN-1-IUM-1-YL)HEXYL]PYRIDIN-1-IUM has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurodegenerative diseases and as an antimicrobial agent.
Industry: Utilized in the development of novel materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-[6-(3-HYDROXYPYRIDIN-1-IUM-1-YL)HEXYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and metal ions.
Pathways Involved: The compound can chelate metal ions, inhibit enzyme activity, and modulate receptor functions. Its hydroxyl groups play a crucial role in these interactions by forming hydrogen bonds and coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
3-HYDROXY-1-METHYLPYRIDINIUM BROMIDE: Similar in structure but with a methyl group instead of a hexyl chain.
2-AMINO-3-HYDROXYPYRIDINE: Contains an amino group instead of a second pyridinium ring.
3-HYDROXYPYRIDINE: Lacks the additional pyridinium ring and hexyl chain.
Uniqueness
3-HYDROXY-1-[6-(3-HYDROXYPYRIDIN-1-IUM-1-YL)HEXYL]PYRIDIN-1-IUM is unique due to its dual pyridinium structure connected by a hexyl chain, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with multiple molecular targets and undergo diverse chemical reactions.
Properties
Molecular Formula |
C16H22N2O2+2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1-[6-(3-hydroxypyridin-1-ium-1-yl)hexyl]pyridin-1-ium-3-ol |
InChI |
InChI=1S/C16H20N2O2/c19-15-7-5-11-17(13-15)9-3-1-2-4-10-18-12-6-8-16(20)14-18/h5-8,11-14H,1-4,9-10H2/p+2 |
InChI Key |
NXOFTQYZEDJICH-UHFFFAOYSA-P |
Canonical SMILES |
C1=CC(=C[N+](=C1)CCCCCC[N+]2=CC=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11658240.png)
![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B11658256.png)

![10-(4-butylphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11658265.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11658271.png)
![N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-benzylmethanesulfonamide](/img/structure/B11658272.png)
![(5E)-1-(4-ethoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11658284.png)

![dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11658298.png)
![6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11658300.png)
![N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11658306.png)
![(2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B11658308.png)


